molecular formula C29H25ClN2O4 B12449819 4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B12449819
M. Wt: 501.0 g/mol
InChI Key: PGBGBHSTMPPZIH-UHFFFAOYSA-N
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Description

4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the dibenzodiazepine core: This step involves the cyclization of aminobenzophenones to form the dibenzodiazepine scaffold. The reaction conditions often include the use of strong acids or bases and elevated temperatures.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the dibenzodiazepine core with a chlorophenyl group. This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the oxobutanoic acid side chain: This step involves the introduction of the oxobutanoic acid moiety through acylation reactions. Common reagents for this step include acyl chlorides and carboxylic acids.

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized for large-scale synthesis. Continuous flow chemistry is often employed to enhance the efficiency and yield of the synthesis. This method allows for precise control over reaction conditions and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones and other functional groups into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity. This can result in various pharmacological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-[11-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can be compared with other similar compounds, such as:

    Diazepam: Both compounds share a dibenzodiazepine core, but differ in their functional groups and side chains.

    Clonazepam: Similar to diazepam, clonazepam has a dibenzodiazepine core but with different substituents.

    Oxazepam: This compound also has a dibenzodiazepine core, but with a hydroxyl group at the 3-position.

The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological properties.

Properties

Molecular Formula

C29H25ClN2O4

Molecular Weight

501.0 g/mol

IUPAC Name

4-[6-(4-chlorophenyl)-7-oxo-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C29H25ClN2O4/c30-21-12-10-19(11-13-21)29-28-23(16-20(17-25(28)33)18-6-2-1-3-7-18)31-22-8-4-5-9-24(22)32(29)26(34)14-15-27(35)36/h1-13,20,29,31H,14-17H2,(H,35,36)

InChI Key

PGBGBHSTMPPZIH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=C(C=C4)Cl)C(=O)CCC(=O)O)C5=CC=CC=C5

Origin of Product

United States

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